Bryonoside
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Overview
Description
Bryonoside is an organic compound with the molecular formula C54H90O23 and a molecular weight of 1107.29 g/mol . It is primarily used in research related to life sciences . This compound is a type of cucurbitacin saponin, which is a class of chemical compounds known for their diverse biological activities .
Chemical Reactions Analysis
Bryonoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bryonoside has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Bryonoside involves its interaction with specific molecular targets and pathways. This compound exerts its effects by modulating various signaling pathways, including those involved in inflammation and cell proliferation . The exact molecular targets and pathways are still under investigation, but it is known to affect the expression of certain genes and proteins related to these pathways.
Comparison with Similar Compounds
Bryonoside is unique among cucurbitacin saponins due to its specific structure and biological activities. Similar compounds include:
Bryodioside A, B, and C: These are other cucurbitacin saponins isolated from Bryonia dioica.
Cucurbitacin E: Another cucurbitacin saponin with similar biological activities but different structural features.
This compound stands out due to its specific molecular structure, which contributes to its unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C54H90O23 |
---|---|
Molecular Weight |
1107.3 g/mol |
IUPAC Name |
(3S,9R,10R,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-17-[(2R,5R)-5-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C54H90O23/c1-22(10-14-31(57)51(5,6)77-48-44(69)40(65)37(62)29(74-48)21-70-46-42(67)39(64)35(60)27(19-55)72-46)24-16-17-52(7)30-13-11-25-26(54(30,9)32(58)18-53(24,52)8)12-15-33(50(25,3)4)75-49-45(41(66)36(61)28(20-56)73-49)76-47-43(68)38(63)34(59)23(2)71-47/h11,22-24,26-31,33-49,55-57,59-69H,10,12-21H2,1-9H3/t22-,23+,24-,26-,27-,28-,29-,30?,31-,33+,34+,35-,36-,37-,38-,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1 |
InChI Key |
GDJOCHKMJOSUGR-USRQNTHISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@@H]4C(=CCC5[C@]4(C(=O)C[C@]6([C@]5(CC[C@@H]6[C@H](C)CC[C@H](C(C)(C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O)C)C)C)C3(C)C)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4C(=CCC5C4(C(=O)CC6(C5(CCC6C(C)CCC(C(C)(C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)C)C)C)C3(C)C)CO)O)O)O)O)O |
Origin of Product |
United States |
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